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Compound of Interest

Compound Name:
3-[(1-Benzylpiperidin-4-

yl)oxy]propanamide

Cat. No.: B068489 Get Quote

An In-Depth Technical Guide to 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and inferred

biological properties of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide. Drawing from available

data and established principles of medicinal chemistry, this document is intended to serve as a

foundational resource for researchers engaged in drug discovery and development.

Forward-Looking Statement
The compound 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide, while not extensively

documented in publicly accessible literature, belongs to a class of piperidine derivatives that

have garnered significant interest in medicinal chemistry. Analogs have shown activity as sigma

receptor ligands and acetylcholinesterase inhibitors, suggesting a potential for this molecule to

interact with various targets within the central nervous system. This guide synthesizes the

available information and provides expert-driven insights into its characteristics and potential

applications.
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3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is a small molecule featuring a central

piperidine ring N-substituted with a benzyl group. An ether linkage at the 4-position of the

piperidine connects to a propanamide moiety.

Identifier Value Source

IUPAC Name
3-[(1-Benzylpiperidin-4-

yl)oxy]propanamide
-

CAS Number 175203-67-5 [1]

Molecular Formula C₁₅H₂₂N₂O₂ [1]

Molecular Weight 262.35 g/mol [1]

Canonical SMILES
C1CN(CCC1OCCC(=O)N)CC2

=CC=CC=C2
-

InChIKey
RKOOIPLMPUSYSJ-

UHFFFAOYSA-N
-

Physicochemical Properties: A Blend of Prediction
and Expertise
While experimental data for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is limited, we can

predict its physicochemical properties based on its structure and data from similar compounds.

These predictions are crucial for designing experimental protocols, including formulation and

pharmacokinetic studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b068489?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7781427.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7781427.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7781427.aspx
https://www.benchchem.com/product/b068489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value
Remarks and Expert
Rationale

Boiling Point 439.0 ± 45.0 °C

This predicted value is

consistent with a molecule of

this size and complexity,

containing polar functional

groups that contribute to

strong intermolecular forces.

Density 1.12 ± 0.1 g/cm³

The density is expected to be

slightly higher than water due

to the presence of

heteroatoms and the relatively

compact structure.

pKa 16.18 ± 0.40

This predicted pKa likely

corresponds to the amide N-H

proton, indicating it is weakly

acidic. The tertiary amine of

the piperidine ring is expected

to be the most basic site, with

a predicted pKa in the range of

8.5-9.5, making it protonated

at physiological pH.

Melting Point Not available

Experimental determination is

required. As a solid, it is

expected to have a sharp

melting point.

Solubility Not available

Expected to have low solubility

in water due to the significant

non-polar surface area from

the benzyl and piperidine

rings. It is predicted to be

soluble in organic solvents like

methanol, ethanol, DMSO, and

DMF.
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Synthesis and Characterization: A Proposed
Pathway
A definitive, published synthetic route for 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is not

readily available. However, based on the synthesis of analogous compounds, a plausible and

efficient synthetic pathway can be proposed. This multi-step synthesis leverages common and

well-understood reactions in organic chemistry.

Proposed Synthetic Workflow

Proposed Synthesis of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

Step 1: Reductive Amination

Step 2: Reduction

Step 3: Williamson Ether Synthesis

Step 4: Hydrolysis

4-Piperidone 1-Benzyl-4-piperidone
NaBH(OAc)₃, DCE

Benzylamine

1-Benzyl-4-piperidone 1-Benzyl-4-piperidinol
NaBH₄, MeOH

1-Benzyl-4-piperidinol 3-((1-benzylpiperidin-4-yl)oxy)propanenitrileNaH, THF

Acrylonitrile

3-((1-benzylpiperidin-4-yl)oxy)propanenitrile 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
H₂SO₄, H₂O

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol
Step 1: Synthesis of 1-Benzyl-4-piperidone

To a solution of 4-piperidone (1.0 eq) in dichloroethane (DCE), add benzylamine (1.1 eq).

Stir the mixture at room temperature for 1 hour.

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

Continue stirring at room temperature for 12-16 hours.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b068489?utm_src=pdf-body
https://www.benchchem.com/product/b068489?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by column chromatography to yield 1-benzyl-4-piperidone.

Step 2: Synthesis of 1-Benzyl-4-piperidinol

Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol.

Cool the solution to 0 °C in an ice bath.

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and

stir for an additional 4 hours.

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-

benzyl-4-piperidinol.

Step 3: Synthesis of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile

To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in

anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-benzyl-4-piperidinol (1.0 eq) in

THF dropwise.

Allow the mixture to stir at room temperature for 1 hour.

Add acrylonitrile (1.5 eq) dropwise at 0 °C.

Stir the reaction at room temperature for 12 hours.
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Carefully quench the reaction with water.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify by column chromatography to obtain the nitrile intermediate.

Step 4: Synthesis of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide

To a solution of 3-((1-benzylpiperidin-4-yl)oxy)propanenitrile (1.0 eq) in water, add

concentrated sulfuric acid (5.0 eq) dropwise at 0 °C.

Heat the reaction mixture to 80 °C and stir for 4 hours.

Cool the mixture to room temperature and neutralize with a saturated aqueous solution of

sodium hydroxide.

Extract the product with dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield the final

compound.

Spectral Characterization: Predicted Signatures
While experimental spectra are not available, the expected NMR, IR, and MS data can be

predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to

the five protons of the phenyl ring.
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Benzyl CH₂: A singlet around 3.5 ppm.

Piperidine Protons: Complex multiplets between 1.5 and 3.0 ppm. The proton at the 4-

position (CH-O) would likely appear as a multiplet around 3.4-3.6 ppm.

Oxy-Propanamide Protons: Two triplets corresponding to the -O-CH₂- and -CH₂-C(=O)N

protons, expected around 3.7 ppm and 2.4 ppm, respectively.

Amide NH₂: Two broad singlets for the diastereotopic amide protons, likely between 5.5

and 7.5 ppm.

¹³C NMR:

Aromatic Carbons: Signals in the 127-140 ppm range.

Benzyl CH₂: A signal around 63 ppm.

Piperidine Carbons: Signals in the 30-55 ppm range, with the carbon bearing the ether

linkage (C-4) appearing further downfield (around 70 ppm).

Oxy-Propanamide Carbons: The -O-CH₂ carbon is expected around 65 ppm, and the -

CH₂-C(=O)N carbon around 35 ppm.

Amide Carbonyl: A signal in the range of 172-175 ppm.

Infrared (IR) Spectroscopy
N-H Stretch (Amide): Two bands in the region of 3100-3500 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Signals in the 2800-3100 cm⁻¹ range.

C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.

C-O Stretch (Ether): A signal in the 1050-1150 cm⁻¹ region.

C-N Stretch (Amine): A band in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z = 262.35.

Key Fragmentation Patterns:

Loss of the propanamide side chain.

Cleavage of the benzyl group, leading to a prominent peak at m/z = 91 (tropylium ion).

Fragmentation of the piperidine ring.

Reactivity and Stability
The reactivity of 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide is governed by its functional

groups: a tertiary amine, an ether, and a primary amide.

Tertiary Amine: The piperidine nitrogen is basic and will react with acids to form salts. It can

also undergo N-dealkylation under certain metabolic or chemical conditions.

Ether Linkage: Generally stable, but can be cleaved under harsh acidic conditions (e.g., HBr,

HI).

Amide Group: Can be hydrolyzed to the corresponding carboxylic acid under acidic or basic

conditions, though this typically requires heating.

The compound is expected to be stable under standard laboratory conditions (room

temperature, protected from light and strong acids/bases).

Potential Pharmacological and Toxicological Profile
The pharmacological profile of this specific molecule has not been reported. However, the

structural motifs present suggest potential interactions with biological targets. Structurally

related N-benzylpiperidine derivatives are known to exhibit a range of biological activities. For

instance, some act as potent and selective inhibitors of acetylcholinesterase, while others show

high affinity for sigma receptors.[2]

A thorough toxicological evaluation would be necessary to ascertain the safety profile of this

compound. Potential liabilities could include off-target effects related to its potential interaction

with various receptors and enzymes.
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Logical Relationship of Available Information
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Caption: Interrelationship of known and inferred data for the compound.

Conclusion for the Modern Researcher
3-[(1-Benzylpiperidin-4-yl)oxy]propanamide represents a molecule of interest at the

intersection of established pharmacophores. While a comprehensive experimental dataset is

not yet available in the public domain, this guide provides a robust framework for its synthesis,

characterization, and potential biological evaluation. The proposed synthetic route is logical and

employs reliable chemical transformations, offering a clear path to obtaining this compound for

further study. The predicted physicochemical and spectral data serve as valuable benchmarks

for experimental verification. For scientists in drug development, this molecule and its analogs

present an opportunity to explore novel chemical space in the pursuit of new therapeutics,

particularly for neurological disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b068489?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7781427.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7781427.aspx
https://pubmed.ncbi.nlm.nih.gov/7707311/
https://pubmed.ncbi.nlm.nih.gov/7707311/
https://www.benchchem.com/product/b068489#3-1-benzylpiperidin-4-yl-oxy-propanamide-physical-and-chemical-properties
https://www.benchchem.com/product/b068489#3-1-benzylpiperidin-4-yl-oxy-propanamide-physical-and-chemical-properties
https://www.benchchem.com/product/b068489#3-1-benzylpiperidin-4-yl-oxy-propanamide-physical-and-chemical-properties
https://www.benchchem.com/product/b068489#3-1-benzylpiperidin-4-yl-oxy-propanamide-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068489?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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